4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid is a complex organic compound that features a fusion of pyrido, pyrrolo, and pyrazin ring systems, all integrated within a butanoic acid framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid typically begins with the preparation of intermediates that form the pyrido, pyrrolo, and pyrazin ring systems. This is often achieved through a series of multi-step reactions involving cyclization, oxidation, and substitution reactions. For example, starting with pyridine derivatives and subsequent reactions with pyrazine and pyrrole precursors under controlled conditions of temperature and pH, often in the presence of catalysts and solvents.
Industrial Production Methods: In an industrial setting, this compound might be synthesized using high-throughput continuous flow methods that ensure the precise control of reaction parameters. This can include automated reactors where reagents are added sequentially under optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: The compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized forms which may further enhance or modify its biological activities.
Reduction: May lead to the formation of derivatives with distinct properties.
Substitution: Particularly at reactive sites within the ring systems, leading to the generation of numerous analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Varied reagents including alkyl halides for alkylation or acyl chlorides for acylation reactions.
Major Products Formed: The major products depend on the reagents and conditions used; however, typical products might include derivatives with modified functional groups that can have enhanced biological or material properties.
Wissenschaftliche Forschungsanwendungen
The compound is used extensively in:
Chemistry: As a building block for complex synthetic organic transformations.
Biology: Investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine: Potential therapeutic applications, including as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of advanced materials, including polymers and specialized coatings.
Wirkmechanismus
The precise mechanism by which 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid exerts its effects varies depending on its specific application. Generally, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. Its unique ring structure allows it to fit into active sites of enzymes or receptor binding sites, leading to inhibition or activation of these targets.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid stands out due to its intricate fusion of multiple ring systems. Similar compounds might include:
6-oxopyrido[2,3-d]pyrimidin-5(6H)-yl derivatives: Lacking the pyrazin ring.
Pyrido[2,3-e]indole-5(6H)-yl derivatives: Incorporating an indole instead of a pyrazin ring.
Pyrrolo[2,3-d]pyrimidine derivatives: Featuring different substitution patterns.
This unique combination of ring systems makes this compound a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-12(19)6-3-9-17-13-10(4-1-7-15-13)16-8-2-5-11(16)14(17)20/h1-2,4-5,7-8H,3,6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHFLZIOBBQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C3=CC=CN23)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.